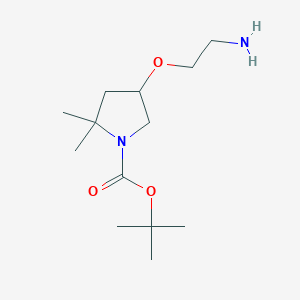![molecular formula C14H20ClNO2S B13985391 3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one CAS No. 67046-39-3](/img/structure/B13985391.png)
3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- is a heterocyclic compound that features a thiopyrano-pyran core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aliphatic, aromatic, or heterocyclic aldehydes with malononitrile and thiopyran in the presence of a catalyst such as mesoporous amino-functionalized MCM-41 silica in ethanol . This method is advantageous due to its high yield and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts in these processes can also facilitate easier separation and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2H,5H-Thiopyrano[4,3-b]pyran-2-one,4-[bis(1-methylethyl)amino]-3-chloro-7,8-dihydro- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into biological membranes. The specific pathways involved depend on the particular application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminotetrahydrothiopyrano[4,3-b]pyran-3-carbonitrile: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Thioxopyrimidines: Contain sulfur atoms and exhibit diverse biological activities, including antioxidant and anticancer properties.
Eigenschaften
CAS-Nummer |
67046-39-3 |
|---|---|
Molekularformel |
C14H20ClNO2S |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C14H20ClNO2S/c1-8(2)16(9(3)4)13-10-7-19-6-5-11(10)18-14(17)12(13)15/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
OYXSHXYBCAHASI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=C(C(=O)OC2=C1CSCC2)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)













